![molecular formula C19H23FN2O2S2 B3003845 5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1904416-94-9](/img/structure/B3003845.png)
5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a complex molecule that appears to be related to various research efforts in the synthesis of piperidine derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar piperidine-containing compounds are discussed, which can provide insights into the analysis of the target compound.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various routes. One such method involves an enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines with acyclic enones or ynones, leading to sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity . This method, which uses chiral primary amine and o-fluorobenzoic acid, could potentially be adapted for the synthesis of the target compound by incorporating the appropriate sulfamidate and thienopyridine moieties.
Another relevant synthesis approach is the preparation of optically pure piperidine derivatives through a tandem process involving nucleophilic addition of sulfinylbenzyl carbanion to the C=N bond followed by intramolecular elimination . This method could be relevant for introducing the 2-fluorobenzylsulfonyl group into the piperidine ring of the target compound.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. The substitution pattern on the piperidine ring can significantly influence the compound's stereochemistry and, consequently, its biological activity. The stereochemical control in the synthesis of such compounds is crucial, as demonstrated by the synthesis of optically pure piperidine derivatives .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including cycloadditions, nucleophilic additions, and eliminations, as part of their synthesis . The functional groups attached to the piperidine ring, such as the sulfonyl group, can also participate in further chemical transformations, which could be used to modify the target compound or to introduce additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of heteroatoms, such as nitrogen in the piperidine ring and sulfur in the sulfonyl group, can affect the compound's polarity, solubility, and reactivity. The fluorine atom in the 2-fluorobenzylsulfonyl group can also contribute to the compound's lipophilicity and potential interactions with biological targets. The synthesis of related compounds, such as 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, demonstrates the practicality and potential biological relevance of such fluorinated piperidine derivatives .
properties
IUPAC Name |
5-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S2/c20-18-4-2-1-3-16(18)14-26(23,24)22-10-5-17(6-11-22)21-9-7-19-15(13-21)8-12-25-19/h1-4,8,12,17H,5-7,9-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDOBUFEMXGJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

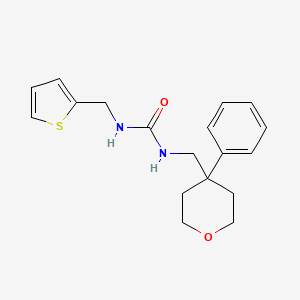
![2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B3003764.png)
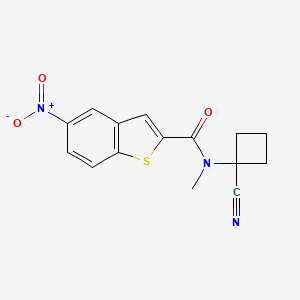
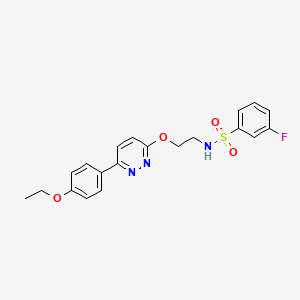
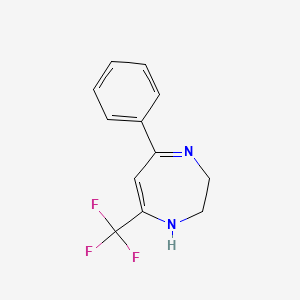
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3003772.png)
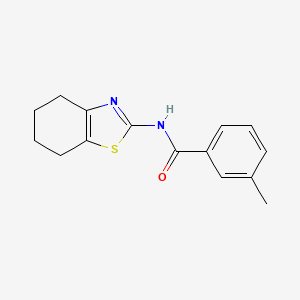
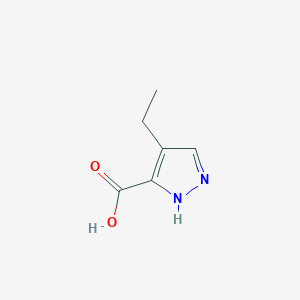
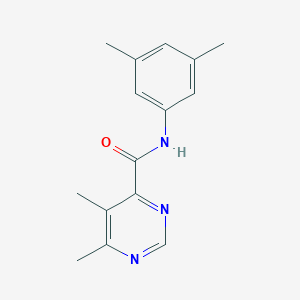
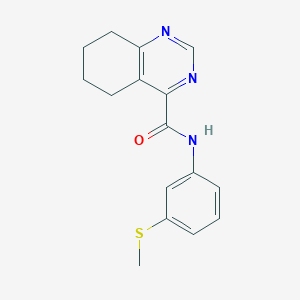
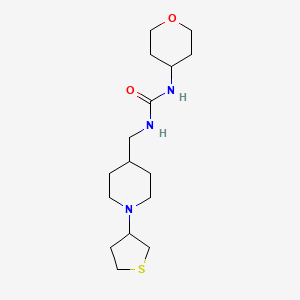
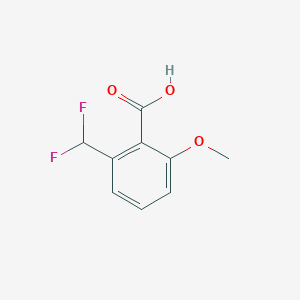
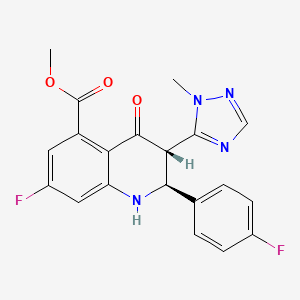
![Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3003785.png)